N-Methyl-N-(3-pyrrolidin-1-ylbenzyl)amine
Description
Contextualization of N-Methyl-N-(3-pyrrolidin-1-ylbenzyl)amine within Contemporary Chemical Biology
In the realm of contemporary chemical biology, the development of novel molecular entities with the potential for biological activity is of paramount importance. This compound emerges as a significant scaffold, integrating two key pharmacophoric units: the benzylamine (B48309) core and the pyrrolidine (B122466) ring. The benzylamine structure is a recurring motif in a variety of biologically active compounds, including antimycotics and agents targeting serotonin (B10506) receptors. nih.govnih.gov The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in drug discovery, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules. nih.gov
The strategic combination of these two moieties in this compound offers a framework that can be extensively decorated to explore chemical space and interact with a diverse range of biological targets. The nitrogen atom of the pyrrolidine ring provides basicity and a point for substitution, influencing the molecule's pharmacokinetic and pharmacodynamic profile. nih.gov The substitution pattern on the benzyl (B1604629) ring, in this case at the 3-position, further dictates the molecule's spatial arrangement and potential interactions with protein binding pockets.
Research Rationale and Significance of Investigating this compound
The rationale for investigating this compound is rooted in the established biological significance of its constituent parts. The pyrrolidine scaffold is present in numerous natural alkaloids and pharmaceuticals, contributing to their biological specificity and efficacy. researchgate.net Its non-planar structure allows for a greater exploration of three-dimensional space compared to flat aromatic systems, which is a desirable trait in modern drug design. nih.gov
Furthermore, N-benzyl substitution on amines is a known strategy to modulate receptor affinity and selectivity. For instance, in the context of phenethylamines, N-benzyl substitution has been shown to dramatically affect binding to serotonin 5-HT2A/2C receptors. nih.gov This suggests that the N-methyl-N-benzylamine fragment of the target compound could be engineered to fine-tune interactions with specific receptors or enzymes. The investigation of this compound is therefore significant for its potential to yield novel therapeutic agents with tailored biological activities, ranging from central nervous system disorders to infectious diseases.
Historical Overview of Related Chemical Scaffolds and Knowledge Gaps Pertaining to this compound
The historical development of related chemical scaffolds provides a rich context for understanding the potential of this compound. The synthesis and functionalization of the pyrrolidine ring have been a subject of intense research for decades, leading to a vast library of derivatives with a wide spectrum of biological activities, including anticancer, antibacterial, and antidiabetic properties. nih.gov Similarly, the study of benzylamine derivatives has a long history, with research focusing on their synthesis and evaluation as antimycotic agents and modulators of neurotransmitter systems. nih.govopenmedicinalchemistryjournal.com
Detailed Research Findings
Due to the limited specific research on this compound, the following tables present data on closely related compounds to provide a contextual understanding of their physicochemical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|---|
| N-Methylpyrrolidine | 120-94-5 | C5H11N | 85.15 | 79-80 |
| N-Methyl-3-pyrrolidinol | 13220-33-2 | C5H11NO | 101.15 | 195-197 |
| Compound | Solvent | Chemical Shift (δ ppm) |
|---|---|---|
| 3-Ethoxy-2-hydroxy-N-(benzyl)benzylamine | CDCl3 | 7.45 – 7.16 (m, 5H) |
| 6.85 (dd, J = 8.1, 1.3 Hz, 1H) | ||
| 6.79 – 6.73 (m, 1H) | ||
| 4.12 (q, J = 7.0 Hz, 2H) | ||
| 1.51 (t, J = 7.0 Hz, 3H) |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(3-pyrrolidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-10-11-5-4-6-12(9-11)14-7-2-3-8-14/h4-6,9,13H,2-3,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCDHABVAGLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594505 | |
| Record name | N-Methyl-1-[3-(pyrrolidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828242-07-5 | |
| Record name | N-Methyl-1-[3-(pyrrolidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1-(3-(pyrrolidin-1-yl)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of N Methyl N 3 Pyrrolidin 1 Ylbenzyl Amine
Retrosynthetic Analysis for N-Methyl-N-(3-pyrrolidin-1-ylbenzyl)amine
A retrosynthetic analysis of this compound identifies several key disconnections that form the basis for plausible synthetic routes. The primary disconnection points are the C-N bonds of the tertiary amine and the bond between the phenyl ring and the pyrrolidine (B122466) nitrogen.
Route A: Disconnection of the N-methylbenzylamine moiety
This approach involves the disconnection of the bond between the methylamino group and the benzyl (B1604629) group. This leads to the key intermediate, 3-(pyrrolidin-1-yl)benzaldehyde. This aldehyde can then be coupled with methylamine (B109427) through reductive amination to furnish the target molecule. masterorganicchemistry.com
Route B: Disconnection of the pyrrolidine ring
Another viable retrosynthetic pathway involves the disconnection of the C-N bond between the phenyl ring and the pyrrolidine. This suggests a synthesis starting from a 3-substituted benzylamine (B48309), such as 3-bromobenzylamine, and coupling it with pyrrolidine. This can be achieved through a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.org
Route C: Sequential N-alkylation
A third approach considers the sequential alkylation of a primary amine. This would start with 3-(pyrrolidin-1-yl)benzylamine, which would then be methylated to yield the final product.
Optimized Synthetic Pathways for this compound
Based on the retrosynthetic analysis, several optimized pathways for the synthesis of this compound have been developed, leveraging both established and modern synthetic methodologies.
Established Reaction Conditions for this compound Synthesis
The most common and well-established route for the synthesis of this compound involves a two-step process starting from 3-bromobenzaldehyde (B42254).
Step 1: Synthesis of 3-(pyrrolidin-1-yl)benzaldehyde
The initial step is the formation of the 3-(pyrrolidin-1-yl)benzaldehyde intermediate. This is typically achieved through a Buchwald-Hartwig amination reaction, where 3-bromobenzaldehyde is coupled with pyrrolidine in the presence of a palladium catalyst and a suitable base. wikipedia.org
Table 1: Reaction Conditions for the Synthesis of 3-(pyrrolidin-1-yl)benzaldehyde
| Parameter | Condition |
| Aryl Halide | 3-Bromobenzaldehyde |
| Amine | Pyrrolidine |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, Xantphos |
| Base | NaOt-Bu, K₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
Step 2: Reductive Amination
The second step is the reductive amination of 3-(pyrrolidin-1-yl)benzaldehyde with methylamine. masterorganicchemistry.com This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the final tertiary amine product. A variety of reducing agents can be employed for this transformation.
Table 2: Reducing Agents for the Reductive Amination of 3-(pyrrolidin-1-yl)benzaldehyde
| Reducing Agent | Characteristics |
| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent. researchgate.net |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Particularly effective for reductive aminations, often used in dichloromethane. |
| Sodium cyanoborohydride (NaBH₃CN) | Effective at a slightly acidic pH, which favors iminium ion formation. |
| Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) | A classic method, often providing high yields and clean reactions. |
Emerging Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. These approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency.
One such approach is the direct N-alkylation of benzyl alcohols. acs.orgnih.govresearchgate.net This "borrowing hydrogen" methodology allows for the direct coupling of benzyl alcohols with amines, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine. This method avoids the need for pre-oxidized starting materials and often generates water as the only byproduct.
Another green approach involves the use of more sustainable solvents and catalysts. For instance, reductive aminations can be performed in aqueous media or using recyclable catalysts to minimize environmental impact. researchgate.net
Strategies for Structural Modification and Analogue Synthesis of this compound
The structural framework of this compound offers multiple points for modification, making it an attractive scaffold for the synthesis of analogues with potentially diverse biological activities.
Design Principles for this compound Derivatives
The design of derivatives typically focuses on modifying three key regions of the molecule:
The Pyrrolidine Ring: The pyrrolidine ring can be substituted at various positions to explore the impact of steric and electronic factors on activity.
The Benzyl Group: The aromatic ring can be substituted with a variety of functional groups to modulate properties such as lipophilicity, hydrogen bonding capacity, and electronic character.
The N-Methyl Group: The methyl group can be replaced with other alkyl or functionalized groups to probe the steric and electronic requirements of the N-substituent.
Combinatorial Chemistry and Parallel Synthesis of this compound Libraries
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds. nih.govnih.gov The modular nature of the synthesis of this compound makes it well-suited for these approaches.
A combinatorial library could be constructed by reacting a diverse set of substituted benzaldehydes with a collection of primary and secondary amines, including pyrrolidine and its derivatives, followed by a final reductive amination with a range of aldehydes or ketones. This would allow for the systematic exploration of the chemical space around the core scaffold.
Table 3: Potential Building Blocks for a Combinatorial Library
| Component | Examples of Diverse Building Blocks |
| Substituted Benzaldehydes | 3-bromo, 3-chloro, 3-fluoro, 3-methoxy, 3-nitro benzaldehydes |
| Cyclic Amines | Pyrrolidine, piperidine, morpholine, substituted pyrrolidines |
| Primary Amines for Reductive Amination | Methylamine, ethylamine, propylamine, benzylamine |
Pharmacological Profile and Biological Activities of N Methyl N 3 Pyrrolidin 1 Ylbenzyl Amine
In Vitro Pharmacological Characterization of N-Methyl-N-(3-pyrrolidin-1-ylbenzyl)amine
No studies reporting the receptor binding affinities and selectivities of this compound were identified.
There is no available information on the enzymatic inhibition or activation profile of this compound.
Data from cellular assays and functional response studies for this compound are not present in the current scientific literature.
In Vivo Pharmacological Effects of this compound
No preclinical studies evaluating the efficacy of this compound in any disease models have been published.
There are no reports on the behavioral or physiological effects of this compound in in vivo systems.
Based on a comprehensive review of publicly available scientific literature, there is no specific research detailing the pharmacological profile or biological activities of the chemical compound This compound .
As a result, it is not possible to provide the requested detailed article on its mechanisms of action, molecular targets, downstream signaling pathways, or specific structure-activity relationship (SAR) studies. The information required to fulfill the request as outlined is absent from published scientific research.
Computational and Theoretical Studies on N Methyl N 3 Pyrrolidin 1 Ylbenzyl Amine
Quantum Chemical Calculations of N-Methyl-N-(3-pyrrolidin-1-ylbenzyl)amine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a molecule's geometry, energy, and electronic characteristics with high accuracy.
Electronic Structure and Reactivity Descriptors of this compound
A thorough search of scientific literature did not yield any studies detailing the electronic structure or reactivity descriptors for this compound. Such a study would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity indices (e.g., hardness, softness, and Fukui functions). This information would be invaluable for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation.
Conformational Analysis of this compound through ab initio Methods
Similarly, no specific ab initio conformational analyses for this compound have been published. A conformational analysis would identify the low-energy three-dimensional arrangements of the molecule, which are crucial for its biological activity. researchgate.netnih.gov This would involve mapping the potential energy surface by systematically rotating the molecule's single bonds, particularly the bond connecting the benzyl (B1604629) group to the nitrogen atom and the bond between the phenyl ring and the pyrrolidine (B122466) moiety.
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling and dynamics simulations are powerful tools for investigating how a molecule behaves over time and how it interacts with biological targets. nih.gov
Ligand-Receptor Interaction Profiling of this compound
There is no available research on the ligand-receptor interaction profiling of this compound. This type of study would typically use molecular docking to predict the preferred binding orientation of the compound within the active site of a protein. unica.it Subsequent molecular dynamics simulations would then be used to assess the stability of these binding poses and to characterize the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding affinity. mdpi.commdpi.com
Binding Free Energy Calculations for this compound with Biological Macromolecules
No studies reporting the binding free energy of this compound to any biological macromolecule were found. Methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are computationally intensive techniques used to accurately predict the binding affinity of a ligand to a receptor. wustl.edunih.govnih.gov These calculations are critical in drug discovery for prioritizing compounds for synthesis and experimental testing. researchgate.netcecam.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for analogues of this compound did not return any relevant results. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwu.ac.th Developing a QSAR model for analogues of this compound would require a dataset of structurally related molecules with measured biological activities against a specific target. mdpi.comnih.gov Such a model could then be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds. While QSAR studies on other pyrrolidine-containing compounds exist, they are not directly applicable to this specific scaffold. arabjchem.orgnih.gov
Development of Predictive Models for the Biological Activities of this compound Derivatives
The development of predictive models for the biological activities of novel chemical entities is a cornerstone of modern drug discovery, enabling the prioritization of compounds for synthesis and experimental testing. For derivatives of this compound, computational and theoretical studies are instrumental in elucidating their potential therapeutic applications. While specific predictive models exclusively for this compound are not extensively documented in publicly available literature, the principles of such model development can be effectively illustrated through studies on structurally related compounds, such as N-benzylpyrrolidine derivatives.
A notable example is the research conducted on 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, which are structurally analogous to this compound and its derivatives. These studies focus on predicting the nootropic (cognitive-enhancing) activity of these compounds through molecular docking simulations. uran.uaresearchgate.net This approach allows for an in silico assessment of the binding affinity of the designed molecules to relevant biological targets, thereby predicting their pharmacological activity.
The fundamental premise of these predictive models is that the biological activity of a compound is intrinsically linked to its ability to interact with specific biological macromolecules, such as receptors or enzymes. In the case of nootropic agents, key targets include muscarinic and nicotinic acetylcholine receptors, which play a crucial role in cognitive processes. uran.ua By simulating the interaction between the N-benzylpyrrolidine derivatives and these receptors, it is possible to estimate the binding energy, which serves as a proxy for the compound's potential efficacy.
The process of developing these predictive models typically involves several key steps:
Selection of a Core Scaffold and Derivatives: A parent molecule with known or suspected biological activity is chosen as the starting point. For instance, nebracetam, a known nootropic agent with a 4-(aminomethyl)-1-benzylpyrrolidin-2-one structure, has been used as a template for chemical modification. uran.uaresearchgate.net The modifications often involve the introduction of various substituents onto the benzyl ring to explore the structure-activity relationship (SAR).
Computational Modeling of Molecular Structures: The three-dimensional structures of the parent compound and its derivatives are generated and optimized using computational chemistry software. This step is crucial for accurately representing the molecules in the subsequent docking simulations.
Identification and Preparation of Biological Targets: The three-dimensional structures of the biological targets (e.g., acetylcholine receptors) are obtained from protein data banks. These structures are then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.
Molecular Docking Simulations: The modeled derivatives are then "docked" into the binding site of the target protein. The docking algorithm explores various possible conformations of the ligand (the small molecule) within the binding site and calculates the binding affinity for each conformation. The results are often expressed as a docking score or binding energy.
Analysis of Results and Model Refinement: The docking scores and the predicted binding modes of the derivatives are analyzed to identify which structural features are important for high-affinity binding. This information can then be used to refine the design of new derivatives with potentially improved activity.
The research on 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives demonstrated that modifications to the benzyl moiety significantly influence the predicted binding affinity to acetylcholine receptors. uran.uaresearchgate.net For example, the introduction of chloro substituents at different positions on the benzyl ring resulted in varying docking scores, indicating that the position of the substituent is a critical determinant of biological activity.
The findings from these predictive models can be summarized in data tables to facilitate comparison and analysis. An example of such a table, based on the study of nebracetam analogs, is provided below.
| Compound | Substituent (R) on Benzyl Ring | Predicted Binding Affinity (kcal/mol) to Muscarinic M1 Receptor | Predicted Binding Affinity (kcal/mol) to Nicotinic α4β2 Receptor |
|---|---|---|---|
| Nebracetam | H | -8.5 | -9.2 |
| Derivative 1 | 2-Cl | -9.1 | -9.8 |
| Derivative 2 | 3-Cl | -8.9 | -9.6 |
| Derivative 3 | 4-Cl | -8.7 | -9.4 |
It is important to note that while these computational models are powerful tools for predicting biological activity, they are simplifications of complex biological systems. Therefore, the predictions must be validated through experimental studies. Nevertheless, the development of such predictive models for this compound and its derivatives holds significant promise for accelerating the discovery of new therapeutic agents.
Pharmacokinetics, Metabolism, and Disposition Adme of N Methyl N 3 Pyrrolidin 1 Ylbenzyl Amine
Absorption and Distribution Characteristics of N-Methyl-N-(3-pyrrolidin-1-ylbenzyl)amine
The absorption and distribution of a chemical entity are pivotal to its systemic exposure and pharmacological effect. For this compound, these characteristics are predicted based on its physicochemical properties and data from analogous compounds.
In vitro studies using cell-based models, such as Caco-2 cells, would be instrumental in quantifying the permeability characteristics and identifying if the compound is a substrate for active transport mechanisms, like P-glycoprotein (P-gp) efflux. For some pyrrolidine-containing compounds, susceptibility to P-gp efflux has been observed. nih.gov
Table 1: Summary of Expected In Vitro Permeability Characteristics for this compound Based on Structural Analogs
| Parameter | Expected Characteristic | Rationale |
| Passive Permeability | Moderate to High | Based on the lipophilic nature of tertiary amines and the benzyl (B1604629) group. |
| Active Transport | Possible substrate for efflux transporters (e.g., P-gp) | A common characteristic for some nitrogen-containing heterocyclic compounds. nih.gov |
| Cellular Models | Caco-2, MDCK cells | Standard models for assessing intestinal permeability and transporter interactions. |
The distribution of this compound throughout the body is anticipated to be influenced by its physicochemical properties and its affinity for plasma and tissue proteins. As a basic compound, it is expected to have a relatively high volume of distribution.
Studies on structurally related compounds provide insights into potential distribution patterns. For instance, N-methyl-2-pyrrolidone (NMP), a compound with an N-methyl and a pyrrolidine-like structure, has been shown to distribute into various tissues in rats, with the highest accumulation observed in muscle, fat tissue, liver, and testicles. researchgate.netnih.gov Similarly, studies with N-nitrosomethylbenzylamine in rats have indicated distribution to the nasal cavity, lung, esophagus, liver, and kidney.
The binding of this compound to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its free concentration and, therefore, its pharmacological activity and clearance. Aromatic amines are known to bind to plasma proteins, and the extent of this binding can vary based on the specific structure of the compound.
Table 2: Predicted Tissue Distribution and Plasma Protein Binding Profile of this compound
| Parameter | Predicted Profile | Basis of Prediction |
| Volume of Distribution (Vd) | High | Typical for basic, lipophilic amines. |
| Primary Distributing Tissues | Liver, Kidney, Fat, Muscle | Based on data from N-methyl-2-pyrrolidone. researchgate.netnih.gov |
| Plasma Protein Binding | Moderate to High | General characteristic of aromatic amines. |
| Primary Binding Proteins | Albumin, Alpha-1-acid glycoprotein | Common binding proteins for basic drugs. |
Biotransformation and Metabolic Pathways of this compound
The metabolism of this compound is expected to proceed through several well-established pathways for tertiary amines and compounds containing a pyrrolidine (B122466) ring.
The biotransformation of this compound is likely to yield a number of metabolites through Phase I and Phase II metabolic reactions.
Phase I Metabolism:
N-demethylation: The removal of the N-methyl group is a common and often major metabolic pathway for N-methylated amines. nih.govnih.gov This would lead to the formation of N-(3-pyrrolidin-1-ylbenzyl)amine.
Pyrrolidine Ring Oxidation: The pyrrolidine ring is susceptible to oxidation at various positions. This can include hydroxylation on the carbon atoms of the ring, which can be followed by further oxidation to form a lactam. researchgate.net
Pyrrolidine Ring Opening: More extensive metabolism can lead to the opening of the pyrrolidine ring. Studies on other pyrrolidine-containing compounds have shown that hydroxylation of the pyrrolidine ring can lead to the formation of an aldehyde intermediate, which can then undergo further transformations. nih.gov
Aromatic Hydroxylation: The benzyl group may undergo hydroxylation on the aromatic ring, likely at the para-position.
Phase II Metabolism:
The hydroxylated metabolites formed during Phase I metabolism can undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are more readily excreted.
The liver is expected to be the primary site of metabolism for this compound.
Cytochrome P450 (CYP) Enzymes: The N-demethylation and hydroxylation reactions are typically catalyzed by CYP enzymes, with CYP3A4 being a major contributor to the metabolism of many tertiary amines. nih.gov Other CYP isozymes may also be involved. The bioactivation of cyclic tertiary amines, including those with a pyrrolidine structure, to reactive iminium species is a known metabolic pathway mediated by CYPs. benthamdirect.com
Flavin-containing Monooxygenases (FMOs): FMOs can also contribute to the N-oxidation of tertiary amines, although CYP-mediated metabolism is often more prominent.
Cytosolic Enzymes: The reduction of iminium ion intermediates that may be formed during the metabolism of the pyrrolidine ring can be catalyzed by cytosolic enzymes. nih.gov
Excretion Routes and Clearance Mechanisms of this compound and its Metabolites
The elimination of this compound and its metabolites is expected to occur through both renal and fecal routes.
The parent compound, being lipophilic, is likely to be extensively metabolized prior to excretion. The metabolites, particularly the more polar Phase II conjugates, will be more readily excreted in the urine and bile.
Studies on analogous compounds provide a basis for these predictions. For instance, in rats, approximately 80% of a dose of N-methyl-2-pyrrolidone was excreted in the urine, with about 5% eliminated in the feces. researchgate.netnih.gov For N-nitrosomethylbenzylamine, the excretion pattern was dependent on the radiolabeled position, with the benzyl moiety being primarily excreted in the urine as hippuric acid. nih.gov
The clearance of this compound from the body will be a function of both hepatic metabolism and renal excretion. The metabolic clearance rate of N-nitrosomethylbenzylamine in rats was determined to have a half-life of 66 minutes. nih.gov The clearance of pyrrolidine-containing drugs can be influenced by their structure and physicochemical properties. nih.gov
Table 3: Anticipated Excretion and Clearance Profile of this compound
| Parameter | Expected Outcome | Supporting Evidence from Analogs |
| Primary Route of Excretion | Renal (Urine) | High urinary excretion observed for N-methyl-2-pyrrolidone (80%) and N-nitrosomethylbenzylamine metabolites (81%). researchgate.netnih.govnih.gov |
| Secondary Route of Excretion | Fecal (Bile) | Fecal excretion is a known pathway for metabolites. |
| Excreted Forms | Primarily as metabolites (Phase I and Phase II conjugates) | Lipophilic parent compounds are typically metabolized before excretion. |
| Clearance Mechanism | Primarily hepatic metabolism | The liver is the main site of biotransformation for xenobiotics. |
Preclinical Toxicology and Safety Assessment of N Methyl N 3 Pyrrolidin 1 Ylbenzyl Amine
Analytical Methodologies for N Methyl N 3 Pyrrolidin 1 Ylbenzyl Amine and Its Metabolites
Chromatographic Techniques for Separation and Quantification of N-Methyl-N-(3-pyrrolidin-1-ylbenzyl)amine
Chromatography is the cornerstone for the separation and quantification of this compound. The choice between liquid and gas chromatography depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high sensitivity and selectivity make it ideal for quantifying the compound at low concentrations.
A typical HPLC-MS method would utilize a reverse-phase C18 column for separation. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure the analyte is in its protonated form, which is optimal for mass spectrometric detection. nih.govhelsinki.fi
Detection is achieved using a mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. The protonated molecule [M+H]⁺ would be selected as the precursor ion. For quantitative analysis using tandem mass spectrometry (MS/MS), this precursor ion is fragmented, and specific product ions are monitored. Common fragmentation pathways for this molecule would include the cleavage of the benzylic C-N bond, leading to the formation of the 3-(pyrrolidin-1-yl)benzyl cation or the tropylium (B1234903) ion (m/z 91), and fragmentation of the pyrrolidine (B122466) ring.
Table 1: Hypothetical HPLC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| HPLC System | UPLC/HPLC System |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 205.17 |
| Product Ions | m/z 91 (tropylium), m/z 134 (benzylpyrrolidine fragment) |
Gas Chromatography-Mass Spectrometry (GC-MS) is another effective technique for the analysis of this compound, provided the compound has sufficient volatility and thermal stability. nih.gov While some tertiary amines can be analyzed directly, derivatization may sometimes be employed to improve chromatographic peak shape and sensitivity. osti.gov
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column (e.g., a DB-5MS or similar). The separation is achieved based on the compound's boiling point and interaction with the column's stationary phase. The oven temperature is programmed to ramp up, allowing for the elution of analytes.
Following separation, the compound enters the mass spectrometer, which commonly uses electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a chemical fingerprint. For this compound, key fragments would be expected from the α-cleavage of the amine, leading to a prominent peak for the benzyl (B1604629) group (m/z 91, tropylium ion) and fragments corresponding to the pyrrolidine ring. researchgate.net
Table 2: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| GC System | Gas Chromatograph with Autosampler |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | Start at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Expected Fragments | m/z 204 (M⁺), 134, 91 (base peak), 70 |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of this compound
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. ipb.ptresearchgate.net
In the ¹H NMR spectrum, distinct signals are expected for each unique proton environment. The N-methyl group would appear as a singlet, while the benzylic protons would also be a singlet. The pyrrolidine ring protons would likely show multiplets. The aromatic protons would present a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. nih.govopenstax.orgchemicalbook.com
The ¹³C NMR spectrum would show distinct resonances for each carbon atom. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atom and the aromatic ring currents. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| N-CH₃ | ~2.2-2.5 (s, 3H) | ~42 |
| Ar-CH₂-N | ~3.5-3.7 (s, 2H) | ~60 |
| Pyrrolidine (α-CH₂) | ~2.5-2.8 (m, 4H) | ~52 |
| Pyrrolidine (β-CH₂) | ~1.7-1.9 (m, 4H) | ~25 |
| Aromatic C-H | ~6.5-7.2 (m, 4H) | ~112-129 |
Predicted shifts are based on data from analogous compounds such as N-methylbenzylamine and N-substituted pyrrolidines. nih.govresearchgate.netrsc.orgrsc.orgchemicalbook.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. As this compound is a tertiary amine, its IR spectrum will lack the characteristic N-H stretching bands seen in primary and secondary amines. quora.comspectroscopyonline.com Key diagnostic peaks would include C-N stretching vibrations, aromatic C-H and C=C stretching, and aliphatic C-H stretching. openstax.orgorgchemboulder.comwpmucdn.com
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 3000-2850 | Stretch (CH₂, CH₃) |
| Aromatic C=C | 1600-1450 | Ring Stretch |
| C-N | 1335-1250 | Aromatic Amine Stretch |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophore. The substituted benzene ring in this compound is expected to exhibit characteristic absorption bands in the UV region. quimicaorganica.org Benzene itself shows a primary band around 204 nm and a weaker, fine-structured secondary band around 256 nm. spcmc.ac.in Substitution on the benzene ring, particularly with auxochromic groups like the pyrrolidinyl group, typically causes a bathochromic (red) shift to longer wavelengths and can increase the intensity of the absorption. up.ac.zaresearchgate.net
Table 5: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Band | Approximate λₘₐₓ (nm) | Transition Type |
|---|---|---|
| Primary Band | ~210-220 | π → π* |
Development and Validation of Bioanalytical Methods for this compound in Complex Biological Matrices
The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. This requires the development and validation of a robust bioanalytical method, typically using LC-MS/MS, in accordance with regulatory guidelines. nih.govnih.govresearchgate.net
The method development process involves several key stages:
Sample Preparation: The primary goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). acs.orgfarmaciajournal.com
Chromatographic Separation: An optimized HPLC method is developed to achieve baseline separation of the analyte and any potential metabolites from endogenous matrix components.
Mass Spectrometric Detection: The MS/MS parameters are optimized for sensitivity and selectivity. This involves selecting appropriate precursor and product ion transitions for the analyte and an internal standard (IS) to be monitored in Multiple Reaction Monitoring (MRM) mode. nih.gov
Once developed, the method must undergo rigorous validation to demonstrate its reliability. Validation parameters include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, assessed within a single run (intra-day) and across multiple runs (inter-day).
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Table 6: Summary of a Hypothetical Validated LC-MS/MS Bioanalytical Method
| Parameter | Description |
|---|---|
| Matrix | Human Plasma |
| Sample Prep. | Solid-Phase Extraction (SPE) |
| Instrument | UPLC-MS/MS |
| Internal Standard | Deuterated analog of the analyte |
| Calibration Range | 0.1 - 100 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision | ≤15% RSD (≤20% at LLOQ) |
| Extraction Recovery | >85% |
| Matrix Effect | Minimal and consistent |
Conclusion and Future Research Directions for N Methyl N 3 Pyrrolidin 1 Ylbenzyl Amine
Synthesis of Key Findings and Current Understanding of N-Methyl-N-(3-pyrrolidin-1-ylbenzyl)amine
Direct research on this compound is sparse, with its existence primarily noted by its Chemical Abstracts Service (CAS) number, 828242-07-5. However, a significant body of research on related N-benzylpyrrolidine and N-methylbenzylamine derivatives provides a foundation for understanding its potential chemical and pharmacological space.
The synthesis of similar structures typically involves established organic chemistry reactions. For instance, the synthesis of N-benzylpyrrolidine derivatives can be achieved through methods such as the reductive amination of a suitable benzaldehyde (B42025) with pyrrolidine (B122466), followed by N-methylation. Alternatively, nucleophilic substitution of a benzyl (B1604629) halide with N-methylpyrrolidine could be a viable route. The synthesis of N-methylbenzylamine itself is well-documented and can be achieved through various methods, including the reaction of benzylamine (B48309) with a methylating agent or the reductive amination of benzaldehyde with methylamine (B109427).
Pharmacological interest in the N-benzylpyrrolidine scaffold is significant, with derivatives being investigated for a range of biological activities. These include potential applications as nootropic agents to enhance cognitive function, and as multi-target agents for neurodegenerative diseases like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Furthermore, some N-benzylpyrrolidine derivatives have shown potential as antibacterial and antioxidant agents. researchgate.net The pyrrolidine ring is a common feature in many biologically active compounds and approved drugs, valued for its ability to introduce specific stereochemistry and three-dimensional structure, which can be crucial for binding to biological targets.
Identification of Unresolved Questions and Critical Challenges in the Research of this compound
The foremost unresolved question is the fundamental characterization of this compound. There is a lack of published data on its synthesis, purification, and spectroscopic analysis (e.g., NMR, IR, mass spectrometry). Its physical and chemical properties, such as solubility, stability, and pKa, remain undetermined.
A critical challenge in the synthesis of this and similar tertiary amines can be achieving high selectivity and yield, particularly in the final N-methylation step, which can sometimes lead to over-methylation and the formation of quaternary ammonium (B1175870) salts. Furthermore, the purification of such amine compounds can be complicated by their basic nature and potential for salt formation.
From a pharmacological perspective, the entire biological activity profile of this compound is unknown. Key questions that need to be addressed include:
What are its primary biological targets?
Does it exhibit any of the cholinesterase inhibitory or nootropic activities seen in related N-benzylpyrrolidine derivatives?
What is its metabolic fate and pharmacokinetic profile?
Does the specific placement of the pyrrolidin-1-yl group at the meta position of the benzyl ring confer any unique biological properties compared to ortho- or para-substituted analogs?
Potential Therapeutic Applications and Translational Research Prospects for this compound
Based on the activities of structurally related compounds, several potential therapeutic applications for this compound can be hypothesized.
Neurodegenerative Diseases: Given that various N-benzylpiperidine and N-benzylpyrrolidine derivatives have been designed as inhibitors of acetylcholinesterase and butyrylcholinesterase, this compound could be a candidate for development as a therapeutic agent for Alzheimer's disease. nih.govnih.gov Its structure combines the benzylamine and pyrrolidine moieties, both of which are present in known cholinesterase inhibitors.
Cognitive Enhancement: The racetam class of nootropic drugs features a pyrrolidone core. While this compound contains a pyrrolidine rather than a pyrrolidone ring, the general scaffold is present in compounds explored for cognitive benefits. uran.ua
Antimicrobial Agents: Some N-benzylpyrrolidine derivatives have demonstrated antibacterial activity. researchgate.net Future research could explore the potential of this compound against various bacterial strains.
Anticancer Agents: The N-benzylpiperidine scaffold, a close structural relative, has been investigated for the development of inhibitors of enzymes like USP7, which is a target in cancer therapy. nih.gov This suggests that the broader class of N-benzyl heterocyclic compounds could have applications in oncology.
Translational research would first require the synthesis and in vitro characterization of the compound. If promising activity is identified, preclinical studies in animal models of relevant diseases would be the next logical step.
Emerging Methodologies and Interdisciplinary Approaches for Future Studies on this compound
Future research on this compound would benefit from the application of modern synthetic and analytical techniques, as well as interdisciplinary approaches.
Advanced Synthesis and Catalysis: Modern catalytic methods, such as borrowing hydrogen methodology, could provide efficient and environmentally friendly routes to synthesize this compound and its derivatives. researchgate.net Biocatalytic methods using engineered enzymes are also emerging as powerful tools for the stereoselective synthesis of chiral pyrrolidines. acs.org
Computational Chemistry and Molecular Modeling: In the absence of experimental data, in silico methods can be employed to predict the compound's properties. Molecular docking studies could be used to predict its binding affinity to various biological targets, such as acetylcholinesterase, providing a rationale for prioritizing experimental screening. uran.ua This approach can help in designing derivatives with potentially improved activity.
High-Throughput Screening: Once the compound is synthesized, high-throughput screening against a panel of biological targets could rapidly identify potential therapeutic applications that may not be immediately obvious from its structure.
Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold could be used to identify its cellular targets and elucidate its mechanism of action.
An interdisciplinary approach combining synthetic organic chemistry, computational modeling, pharmacology, and chemical biology will be essential to fully explore the potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Methyl-N-(3-pyrrolidin-1-ylbenzyl)amine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via reductive amination using aldehydes and amines. For example, palladium-based catalysts (e.g., Pd/NiO) under hydrogen atmospheres enhance efficiency, as demonstrated in analogous amine syntheses (25°C, 10-hour reaction time, ethanol/methanol solvents) . Adjusting catalyst loading (e.g., 1.1 wt% Pd/NiO) and solvent polarity can optimize yield. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features like the pyrrolidine ring and benzylamine moieties. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, as shown in studies of structurally related tetrahydroacridin-9-amine derivatives . Additionally, X-ray crystallography or IR spectroscopy can resolve stereochemical ambiguities .
Q. What are the preliminary biological screening protocols for evaluating its pharmacological potential?
- Methodological Answer : Initial screens should focus on target-specific assays, such as cholinesterase inhibition (relevant to Alzheimer’s research) or receptor binding assays (e.g., serotonin or dopamine receptors). Use in vitro models with enzyme-linked immunosorbent assays (ELISA) or fluorescence-based readouts, as applied to piperidine analogs . Dose-response curves (e.g., IC₅₀ values) quantify potency, while cytotoxicity assays (e.g., MTT) assess safety profiles .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrrolidine vs. piperidine rings) influence binding affinity to neurological targets?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies reveal that ring size (5-membered pyrrolidine vs. 6-membered piperidine) alters steric and electronic interactions. For example, piperidine derivatives show enhanced cholinesterase inhibition due to better fit into enzyme active sites . Synthesize analogs with varying ring substituents and evaluate using molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. What computational strategies are employed to model the compound’s interaction with targets like cholinesterases or GPCRs?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations elucidate interaction mechanisms. For instance, density functional theory (DFT) optimizes ligand conformations, while MD simulations (using GROMACS) assess stability in biological membranes . Pharmacophore modeling identifies critical binding features, such as hydrogen-bond donors/acceptors from the amine and aromatic groups .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, enzyme sources) or impurities. Reproduce experiments under standardized conditions (e.g., identical buffer pH, temperature). Cross-validate using orthogonal methods: surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling . Meta-analyses of structurally related compounds (e.g., benzodioxole or pyridine derivatives) contextualize results .
Q. What strategies are used to enhance the compound’s metabolic stability and bioavailability?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce cytochrome P450-mediated oxidation. Prodrug approaches (e.g., esterification of the amine) improve membrane permeability, as seen in pyrrolidine-based anticancer agents . Pharmacokinetic studies in rodent models, paired with LC-MS/MS analysis, quantify plasma half-life and tissue distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
